5-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-1-carboxamide
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Overview
Description
5-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-1-carboxamide is a complex organic compound that features a bromine atom, a benzothiazole moiety, and a naphthalene carboxamide group
Preparation Methods
The synthesis of 5-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Moiety: This can be achieved through the condensation of 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
Coupling Reaction: The final step involves coupling the brominated benzothiazole derivative with a naphthalene carboxamide derivative using a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
5-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-1-carboxamide can undergo various chemical reactions:
Scientific Research Applications
5-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent due to its benzothiazole moiety, which is known for its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used in molecular docking studies to understand its interaction with various biological targets.
Mechanism of Action
The mechanism of action of 5-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives such as 2-aminobenzothiazole and 2-arylbenzothiazoles. Compared to these compounds, 5-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-1-carboxamide is unique due to the presence of the naphthalene carboxamide group, which may enhance its biological activity and stability .
Properties
Molecular Formula |
C25H17BrN2OS |
---|---|
Molecular Weight |
473.4 g/mol |
IUPAC Name |
5-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C25H17BrN2OS/c1-15-8-13-22-23(14-15)30-25(28-22)16-9-11-17(12-10-16)27-24(29)20-6-2-5-19-18(20)4-3-7-21(19)26/h2-14H,1H3,(H,27,29) |
InChI Key |
DRXGWJPRGICETK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CC5=C4C=CC=C5Br |
Origin of Product |
United States |
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